(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol
CAS No.: 1311317-07-3
Cat. No.: VC3378644
Molecular Formula: C6H11N3O
Molecular Weight: 141.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1311317-07-3 |
|---|---|
| Molecular Formula | C6H11N3O |
| Molecular Weight | 141.17 g/mol |
| IUPAC Name | (5-ethyl-4-methyl-1,2,4-triazol-3-yl)methanol |
| Standard InChI | InChI=1S/C6H11N3O/c1-3-5-7-8-6(4-10)9(5)2/h10H,3-4H2,1-2H3 |
| Standard InChI Key | YQAGDVIEWLZWRJ-UHFFFAOYSA-N |
| SMILES | CCC1=NN=C(N1C)CO |
| Canonical SMILES | CCC1=NN=C(N1C)CO |
Introduction
Chemical Structure and Properties
Molecular Structure
(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol consists of a 1,2,4-triazole ring with the following key substituents:
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An ethyl group (C₂H₅) at position 5
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A methyl group (CH₃) at the N4 position
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A methanol (CH₂OH) group at position 3
Based on similar triazole compounds, the molecular formula is estimated to be C₆H₁₁N₃O, with an approximate molecular weight of 141.17 g/mol. This structure bears similarities to other triazole derivatives such as 5-ethyl-4-methyl-4H-1,2,4-triazole-3-thiol (molecular weight 143.21 g/mol) , but with a methanol group instead of a thiol group at position 3.
Physical Properties
The physical properties of (5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol can be inferred from structurally similar triazole compounds:
Chemical Reactivity
The reactivity profile of (5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol is influenced by its functional groups:
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The methanol group (-CH₂OH) can participate in:
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Oxidation reactions to form aldehydes or carboxylic acids
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Esterification reactions with carboxylic acids
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Substitution reactions to form ethers or other derivatives
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The triazole ring typically exhibits:
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Stability against hydrolysis and oxidation
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Potential for coordination with metal ions through nitrogen atoms
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Proton acceptor capabilities through the nitrogen atoms
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Synthesis Methods
Cyclization Approach
Similar to the synthesis described for related triazole compounds, the target compound could be synthesized through cyclization of appropriate precursors under controlled conditions. This would typically involve:
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Preparation of a suitable hydrazine derivative
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Reaction with ethyl-containing carboxylic acid derivatives
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Cyclization to form the triazole ring
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Functionalization to introduce the methanol group at position 3
Modification of Pre-formed Triazole Scaffolds
Another viable approach would involve:
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Starting with a pre-formed 1,2,4-triazole scaffold
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N-methylation at position 4 using appropriate methylating agents
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Introduction of the ethyl group at position 5
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Functionalization at position 3 to introduce the methanol group
Key Reaction Conditions
The synthesis of (5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol would likely involve reaction conditions similar to those described for related triazole derivatives:
| Reaction Step | Typical Conditions | Key Reagents |
|---|---|---|
| Triazole Ring Formation | Reflux, 4-6 hours | Hydrazine derivatives, carboxylic acid derivatives |
| N-Methylation | Room temperature to mild heating | Methyl halides, base (e.g., KOH or K₂CO₃) |
| Alcohol Group Introduction | Reduction of ester or acid precursor | LiAlH₄ or NaBH₄ |
Search result mentions a general procedure involving potassium hydroxide (0.0143 mol), ethanol (10 mL), and refluxing for approximately 4 hours, which might be adaptable for certain steps in the synthesis of the target compound .
Biological Properties and Applications
Antimicrobial Activity
Triazole derivatives have shown significant antimicrobial properties. Search result mentions triazole compounds with pronounced potency against bacteria such as E. coli, with some compounds showing high binding affinities to bacterial enzyme targets . The structural features of (5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol suggest potential antimicrobial activity:
| Potential Target Organisms | Activity Prediction |
|---|---|
| Gram-positive bacteria | Potentially active based on structural similarities to known active triazoles |
| Gram-negative bacteria | Possible moderate activity |
| Fungi | Potential antifungal activity (common for triazole compounds) |
Anti-inflammatory Properties
Triazole derivatives can modulate inflammatory responses by affecting the release of pro-inflammatory cytokines . (5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol might exhibit similar properties, potentially reducing levels of inflammatory markers such as TNF-α and IL-6.
Structure-Activity Relationships
The biological activity of (5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol would be influenced by its structural features:
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The triazole ring provides a core scaffold that can interact with various biological targets
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The ethyl group at position 5 influences lipophilicity and binding affinity
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The N-methyl group at position 4 affects the electronic distribution in the ring
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The methanol group at position 3 provides hydrogen bonding capabilities
Comparative Analysis with Similar Compounds
Structural Comparison with Related Triazole Derivatives
Bioactivity Comparison
Molecular docking studies of similar triazole derivatives have shown promising binding affinities to bacterial enzyme targets. Compounds with similar structural features have demonstrated docking scores of -9.8 and -9.6 kcal/mol, indicating robust interactions with bacterial enzymes . (5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol may exhibit comparable binding properties due to its similar structural framework.
Physicochemical and ADME Properties
Drug-likeness Parameters
Based on its structural features, (5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol would likely exhibit favorable drug-likeness parameters:
| Parameter | Estimated Value | Significance |
|---|---|---|
| Molecular Weight | ~141.17 g/mol | Well below the 500 g/mol threshold for good oral bioavailability |
| cLogP | ~0.5-1.5 | Suitable balance of hydrophilicity and lipophilicity |
| Hydrogen Bond Donors | 1 (from -CH₂OH) | Within optimal range for drug candidates |
| Hydrogen Bond Acceptors | 4 (N atoms and -OH) | Within optimal range for drug candidates |
| Rotatable Bonds | 2-3 | Favorable for oral bioavailability |
Toxicological Considerations
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